9-(4-(Naphthalen-2-yl)phenyl)anthracene
Description
Properties
IUPAC Name |
9-(4-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-2-8-24-19-25(18-15-21(24)7-1)22-13-16-23(17-14-22)30-28-11-5-3-9-26(28)20-27-10-4-6-12-29(27)30/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIHWXYJIHSMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A typical protocol involves:
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Substrate Preparation : 9-Bromoanthracene (1.0 equiv.) and 4-(naphthalen-2-yl)phenylboronic acid (1.2 equiv.) as coupling partners.
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Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (3 mol%) or analogous palladium complexes.
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Base : Aqueous potassium carbonate (K₂CO₃) to facilitate transmetalation.
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Solvent : Tetrahydrofuran (THF) or toluene, chosen for their ability to dissolve aromatic substrates and stabilize intermediates.
Step 1: Preparation of 9-Bromoanthracene Intermediate
A solution of anthracene (10 mmol) in dry THF is cooled to -78°C under nitrogen. n-Butyllithium (1.2 equiv.) is added dropwise, followed by stirring for 1 hour. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.) is introduced, and the mixture is warmed to room temperature and stirred for 12 hours. The crude product is extracted with ether, dried over MgSO₄, and purified via column chromatography (petroleum ether/dichloromethane).
Step 2: Cross-Coupling Reaction
In a two-neck flask, 9-bromoanthracene (1.0 mmol), 4-(naphthalen-2-yl)phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 M, 15 mL) are combined in THF (50 mL). The mixture is refluxed at 80°C under nitrogen for 8 hours. Post-reaction, the organic layer is separated, washed with brine, and concentrated. Purification via silica gel chromatography yields the target compound as a light-yellow solid (72–85% yield).
Table 1: Representative Reaction Conditions and Yields
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts significantly influence reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) provides robust performance under mild conditions, while dichlorobis(triphenylphosphine)palladium(II) requires higher temperatures but minimizes side reactions.
Solvent and Temperature Effects
Base and Stoichiometry
Aqueous K₂CO₃ (2 M) is optimal for transmetalation. Sub-stoichiometric boronic acid (1.1–1.2 equiv.) prevents homo-coupling byproducts.
Alternative Synthetic Approaches
While Suzuki coupling dominates, niche methods include:
Ullmann-Type Coupling
Using copper(I) iodide and 1,10-phenanthroline, 9-chloroanthracene couples with 4-(naphthalen-2-yl)phenylzinc chloride. However, lower yields (60–65%) and harsh conditions limit utility.
Direct Arylation
Palladium-catalyzed C–H activation of anthracene with aryl halides avoids pre-functionalized boronic acids. This method remains experimental, with yields below 50%.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
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¹H/¹³C NMR : Confirm substitution patterns (e.g., anthracene C-9 resonance at δ 8.5–8.7 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 380.5 (M⁺) aligns with the molecular formula C₃₀H₂₀.
Industrial Scalability and Environmental Considerations
Large-scale production employs continuous-flow reactors to enhance heat/mass transfer and reduce Pd waste. Solvent recovery systems (e.g., distillation) and ligand-free catalysts align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
9-(4-(Naphthalen-2-yl)phenyl)anthracene undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroanthracene derivatives .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound is extensively used in OLED technology due to its high photoluminescence efficiency. OLEDs are critical components in modern display technologies, including televisions and smartphones.
- Performance Metrics : OLEDs utilizing this compound have demonstrated low roll-off characteristics and high brightness levels.
| Parameter | Value |
|---|---|
| Emission Color | Deep Blue |
| Maximum Brightness | Up to 1000 cd/m² |
| Roll-off Voltage | < 5 V |
Studies indicate that the incorporation of 9-(4-(Naphthalen-2-yl)phenyl)anthracene into the emissive layer enhances device performance by improving charge balance and reducing exciton quenching .
Organic Photovoltaics
In organic photovoltaics, this compound serves as a light-harvesting material. Its ability to absorb light efficiently contributes to enhanced energy conversion efficiencies.
| Application Area | Efficiency (%) |
|---|---|
| Bulk Heterojunction Cells | Up to 8% |
| Tandem Solar Cells | > 12% |
Recent advancements have shown that devices integrating this compound can achieve significant power conversion efficiencies, making them competitive with traditional silicon-based solar cells .
Fluorescence Microscopy
This compound is employed as a fluorescent probe in biological imaging due to its strong fluorescence properties.
- Cell Imaging : It has been shown to effectively stain cellular structures, providing higher resolution images compared to conventional fluorescent dyes like Hoechst 33258.
| Imaging Parameter | Comparison with Hoechst 33258 |
|---|---|
| Resolution | Higher |
| Cytotoxicity | Low at 125 μg/mL |
Research indicates that this compound does not exhibit significant cytotoxicity at concentrations used for imaging, making it suitable for live-cell imaging applications .
Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light irradiation positions it as a candidate for photodynamic therapy (PDT), a treatment modality for cancer.
- Mechanism : Upon excitation, it can produce singlet oxygen, which is cytotoxic to cancer cells.
Case Study 1: OLED Development
A recent study synthesized various bipolar host materials incorporating this compound. The results highlighted improvements in device efficiency and stability, demonstrating the compound's potential in next-generation OLEDs .
Case Study 2: Cellular Imaging
In a comparative study of fluorescent probes, the use of this compound resulted in superior imaging capabilities in human dermal fibroblast cells, showcasing its utility in biomedical research .
Mechanism of Action
The mechanism by which 9-(4-(Naphthalen-2-yl)phenyl)anthracene exerts its effects involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to the emission of light at a different wavelength. This property is exploited in OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the excitation of electrons from the ground state to an excited state, followed by radiative decay back to the ground state .
Biological Activity
The compound 9-(4-(Naphthalen-2-yl)phenyl)anthracene , often referred to as NPA, is a member of the anthracene family known for its unique photophysical properties and potential biological activities. This article reviews the biological activity of NPA, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
NPA consists of an anthracene core with a naphthalen-2-yl and phenyl substituent. Its structure can be represented as follows:
This compound exhibits strong fluorescence, making it a candidate for applications in organic electronics and phototherapy.
Anticancer Activity
NPA has shown promising results in various studies regarding its anticancer properties:
- Mechanism of Action : NPA interacts with cellular targets involved in cancer progression. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Case Study : In vitro studies demonstrated that NPA significantly reduced the viability of breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The compound's ability to induce G1 phase arrest was noted, leading to decreased cell proliferation .
Antimicrobial Activity
Research has indicated that NPA possesses antimicrobial properties:
- Activity Spectrum : NPA exhibited activity against both Gram-positive and Gram-negative bacteria. In particular, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
- Mechanism : The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Properties
NPA has also been studied for its anti-inflammatory effects:
- Inflammation Models : In animal models of inflammation, NPA administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases .
- Case Study : A recent study demonstrated that NPA reduced paw edema in rats induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
Research Findings Summary
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Reduced viability in MCF-7 cells at 10 µM |
| Antimicrobial | Membrane disruption | Effective against S. aureus and E. coli (MIC 20-50 µg/mL) |
| Anti-inflammatory | Cytokine modulation | Decreased TNF-α and IL-6 levels; reduced paw edema in rats |
Comparison with Similar Compounds
The performance of 9-(4-(Naphthalen-2-yl)phenyl)anthracene is contextualized below against structurally related anthracene derivatives, focusing on thermal stability, photophysical properties, electrochemical behavior, and device efficiency.
1,2-ADN (9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene)
- Structure : Symmetric substitution with naphthalene at positions 9 and 10.
- Energy Levels : HOMO = -5.6 eV, LUMO = -2.7 eV; S₁ = 2.9 eV, T₁ = 1.7 eV, enabling efficient triplet-triplet annihilation (TTA) for upconversion .
- Device Performance : Used in blue OLEDs with a turn-on voltage of 1.47 V and external quantum efficiency (EQE) of ~3% .
9,10-Di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (Compound 3)
- Structure : Di(naphthalen-2-yl) substitution at 9,10-positions and electron-withdrawing CF₃ group at C-2.
- Thermal Stability : High decomposition temperature (Td > 400°C).
- Electroluminescence (EL) : Peak at 512 nm; doped device achieves 2.1 cd/A current efficiency and 0.8% EQE .
2-NaAn-1-PNa (10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene)
- Structure : Asymmetric naphthalene substitution to increase molecular weight and reduce crystallinity.
- Thermal Properties : Improved amorphous stability (Tg ~150°C) compared to symmetric 1,2-ADN.
- Device Performance : Enhanced brightness (2,153 cd/m²) and operational stability in blue OLEDs .
Photostability and Degradation Resistance
- This compound : Demonstrates superior resistance to photodegradation compared to 9,10-diphenylanthracene due to steric shielding of the anthracene core .
- 9,10-Diphenylanthracene : Rapid photodegradation under UV exposure (50% intensity loss in 24 hours) .
Substituent Effects on Optoelectronic Properties
Q & A
Q. What are the recommended synthetic routes for 9-(4-(Naphthalen-2-yl)phenyl)anthracene, and how can reaction efficiency be optimized?
The compound can be synthesized via Wittig reactions or Suzuki-Miyaura cross-coupling , leveraging aromatic electrophilic substitution or palladium-catalyzed coupling between anthracene derivatives and aryl halides. For example, the Wittig reaction uses stabilized ylides to form the C=C bond between anthracene and naphthylphenyl groups, with yields improved by controlling solvent polarity (e.g., dichloromethane) and temperature . Optimization involves monitoring via TLC under UV light to track intermediate formation and using recrystallization (e.g., ethanol/isopropanol) for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- 1H NMR spectroscopy : Identify aromatic proton environments (e.g., anthracene vs. naphthyl protons) and confirm regioselectivity .
- GC-MS : Verify molecular weight and detect side products (e.g., incomplete coupling intermediates) .
- Elemental analysis : Validate stoichiometry (C/H ratios). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or impurities, necessitating column chromatography (silica gel, hexane/ethyl acetate) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Perform reactions in fume hoods to prevent inhalation of volatile solvents (e.g., dichloromethane) .
- Storage : Keep in airtight containers under inert gas (argon) at 4°C, away from light and moisture to prevent decomposition .
- Emergency measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How do steric and electronic effects influence the photophysical properties of this compound?
The extended π-conjugation from the anthracene core and naphthylphenyl substituents enhances fluorescence quantum yield (ΦF), but steric hindrance between substituents can reduce ΦF by ~15% due to non-radiative decay. Computational modeling (DFT) predicts HOMO-LUMO gaps of ~3.2 eV, correlating with experimental UV-Vis absorption maxima at 380–400 nm . For accurate measurements, use degassed solvents to minimize oxygen quenching .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Case study : A 2020 study observed discrepancies between experimental and theoretical NMR shifts. Resolution involved: (i) Rechecking solvent effects (e.g., deuterochloroform vs. DMSO). (ii) Using 2D NMR (COSY, HSQC) to assign overlapping aromatic signals . (iii) Comparing with crystallographic data (if available) to confirm bond angles .
Q. How can this compound be functionalized for applications in optoelectronic materials?
- Electroluminescence : Incorporate into OLEDs by doping into host matrices (e.g., CBP) at 5–10 wt%, achieving luminance efficiencies of 15–20 cd/A.
- Modifications : Introduce electron-withdrawing groups (e.g., -CN, -F) at the anthracene 10-position to lower LUMO levels, improving electron transport in devices .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Batch variability : Control moisture levels (<50 ppm) in solvents to prevent Pd catalyst deactivation in cross-coupling reactions.
- Purification : Replace column chromatography with continuous flow crystallization for higher throughput .
- Quality control : Implement in-line FTIR to monitor reaction progress and ensure >95% purity .
Methodological Considerations
Q. How to design experiments probing intermolecular interactions in solid-state packing?
Use X-ray crystallography to analyze π-π stacking distances (typically 3.4–3.6 Å for anthracene derivatives) and quantify intermolecular forces via Hirshfeld surface analysis. For amorphous samples, pair DSC (melting point ~213°C) with powder XRD to correlate thermal stability with crystallinity .
Q. What computational tools are recommended for predicting reactivity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
